![molecular formula C14H9ClN2O2 B2908025 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide CAS No. 301691-16-7](/img/structure/B2908025.png)
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide , often referred to as MMV019918 , is a compound with promising antimalarial properties. It was initially identified from the MMV Malaria Box , a collection of diverse compounds screened for their activity against Plasmodium falciparum , the parasite responsible for malaria. MMV019918 exhibits dual activity against both asexual stages (responsible for disease symptoms) and gametocytes (responsible for transmission) of the malaria parasite .
Synthesis Analysis
The synthetic route to MMV019918 involves several steps, including the introduction of the furan-2-yl and cyanoacrylamide moieties. Detailed synthetic protocols and optimization studies are available in the literature, which would be essential for large-scale production and further modifications .
Molecular Structure Analysis
The molecular structure of MMV019918 consists of an (E)-configured cyanoacrylamide core linked to a 5-(2-chlorophenyl)furan-2-yl group. The chlorophenyl substituent contributes to its biological activity, while the furan ring enhances its solubility and interactions with biological targets. A thorough analysis of its three-dimensional structure, bond angles, and functional groups is crucial for understanding its interactions with biological macromolecules .
Chemical Reactions Analysis
MMV019918’s reactivity and stability under various conditions should be explored. Investigating its behavior in acidic, basic, and oxidative environments, as well as its susceptibility to hydrolysis, will provide insights into its potential use as a drug candidate. Additionally, studies on its compatibility with other pharmaceutical excipients are essential for formulation development .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Science
Research into the environmental fate and transport of this compound could provide insights into the behavior of similar organic pollutants. Understanding its degradation pathways and interaction with environmental factors is crucial for assessing its potential impact on ecosystems.
Safety and Hazards
Future Directions
- Other Applications : Explore its activity against other parasitic diseases or as an antifungal agent .
: Vallone, A., D’Alessandro, S., Brogi, S., et al. (2018). Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1- [5- (4-bromo-2-chlorophenyl)furan-2-yl]-N- [ (piperidin-4-yl)methyl]methanamine (MMV019918) and analogues. European Journal of Medicinal Chemistry,
Mechanism of Action
Target of Action
A related compound has been studied for its antimalarial activity, where it showed dual activity against both asexual stages and gametocytes . An in silico target-fishing study suggested the enzyme phosphoethanolamine methyltransferase (PfPMT) as a potential target .
Mode of Action
It’s worth noting that the related compound prolonged atrioventricular conduction time in langendorff-isolated rat hearts, and showed inhibitory activity of ba 2+ current through ca v 12 channels .
Biochemical Pathways
The related compound showed interesting activity against pfpmt , which could suggest that it may interfere with the metabolic pathways involving this enzyme.
Pharmacokinetics
The related compound was selected for further biological investigation after in-depth structure-activity relationship studies and cytotoxicity evaluation .
Result of Action
falciparum, as confirmed through the standard membrane-feeding assay .
Action Environment
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.
properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H2,17,18)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXVTBOJXHUAL-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.